Superior Reduction of Acute-Phase Proteins (CRP, SAA) and IL-6 vs. Naproxen, Diclofenac, and Piroxicam
Tenidap demonstrates a unique ability to rapidly and significantly lower serum C-reactive protein (CRP) and serum amyloid A (SAA) levels in rheumatoid arthritis patients, a property not shared by conventional NSAIDs. In a direct clinical comparison with piroxicam, tenidap (120 mg/day) reduced median CRP, SAA, and IL-6 levels significantly more than piroxicam (20 mg/day) over 6 weeks [1]. Across four independent studies, tenidap consistently reduced CRP from baseline, while naproxen (1000 mg/day) and placebo showed no significant effect [2]. Similarly, in a 24-week trial, tenidap (120 mg/day) was associated with significant reductions in CRP and SAA, whereas diclofenac (150 mg/day) was not [3].
| Evidence Dimension | Median Change in Acute-Phase Proteins & IL-6 |
|---|---|
| Target Compound Data | Tenidap 120 mg/day: Reduction in CRP by 60.4% from baseline, SAA by 35.5%, IL-6 by 26.1% [1] |
| Comparator Or Baseline | Piroxicam 20 mg/day |
| Quantified Difference | Median treatment difference (Tenidap minus Piroxicam): CRP = -1.7 mg/dL, SAA = -22.0 µg/mL, IL-6 = -3.7 pg/mL [1] |
| Conditions | 6-week, double-blind, randomized, crossover trial in 49 patients with active RA [1]; pooled data from four 2-24 week trials [2]; 24-week multicenter RCT in 384 RA patients [3] |
Why This Matters
This differential effect on acute-phase proteins and IL-6 is a hallmark of disease-modifying activity, not just symptomatic relief, making tenidap the preferred tool for studying mechanisms that address chronic inflammation rather than acute pain.
- [1] Littman BH, et al. Rheumatoid arthritis treated with tenidap and piroxicam. Clinical associations with cytokine modulation by tenidap. Arthritis Rheum. 1995;38(1):29-37. doi:10.1002/art.1780380105. View Source
- [2] Loose LD, et al. Reduction of acute-phase proteins with tenidap sodium, a cytokine-modulating anti-rheumatic drug. Br J Rheumatol. 1993;32(Suppl 3):19-25. doi:10.1093/rheumatology/32.suppl_3.19. View Source
- [3] Wylie G, et al. A comparative study of tenidap, a cytokine-modulating anti-rheumatic drug, and diclofenac in rheumatoid arthritis: a 24-week analysis of a 1-year clinical trial. Br J Rheumatol. 1995;34(6):554-563. doi:10.1093/rheumatology/34.6.554. View Source
